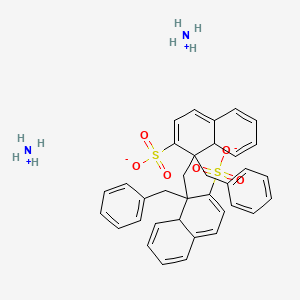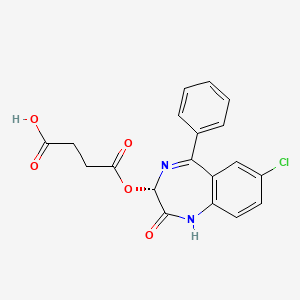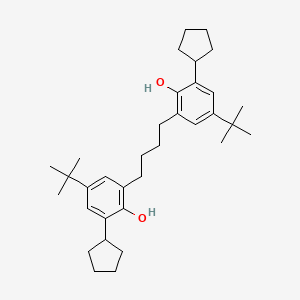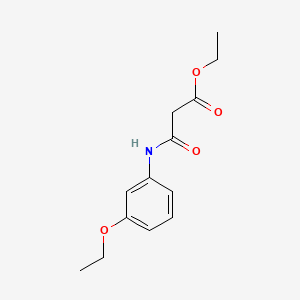
Ethyl 3'-ethoxymalonanilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3’-ethoxymalonanilate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound, like other esters, contains a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl or aryl group .
Vorbereitungsmethoden
Ethyl 3’-ethoxymalonanilate can be synthesized through various methods. One common method involves the reaction of absolute ethanol with ethyl acrylate in the presence of a catalyst, such as anion exchange resin, in a tubular reactor. The molar ratio of absolute ethanol to ethyl acrylate ranges from 3:1 to 100:1, and the catalyst weight accounts for 0.1% to 20% of the weight of the ethyl acrylate . This method is advantageous due to its simplicity, mild conditions, and minimal side reactions.
Analyse Chemischer Reaktionen
Ethyl 3’-ethoxymalonanilate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ethyl 3’-ethoxymalonanilate may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 3’-ethoxymalonanilate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, paints, and coatings.
Wirkmechanismus
The mechanism by which ethyl 3’-ethoxymalonanilate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of carboxylic acids and alcohols. These products can then participate in various biochemical pathways, influencing cellular functions and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3’-ethoxymalonanilate can be compared with other esters, such as ethyl acetate and methyl butyrate. While all these compounds share a similar ester functional group, they differ in their alkyl or aryl groups, which influence their physical and chemical properties. For example, ethyl acetate has a lower boiling point and is more volatile compared to ethyl 3’-ethoxymalonanilate . This uniqueness makes ethyl 3’-ethoxymalonanilate suitable for specific applications where higher boiling points and lower volatility are desired.
Similar compounds include:
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
Eigenschaften
CAS-Nummer |
15386-87-5 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
ethyl 3-(3-ethoxyanilino)-3-oxopropanoate |
InChI |
InChI=1S/C13H17NO4/c1-3-17-11-7-5-6-10(8-11)14-12(15)9-13(16)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
IURDKPARJYJPKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)NC(=O)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
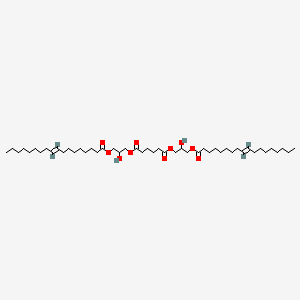

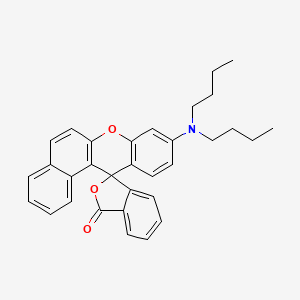


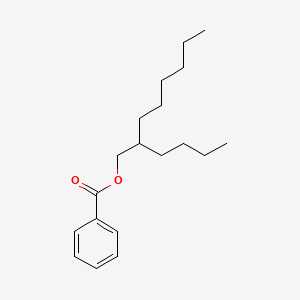

![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)

